Isothebaine Isothebaine Isothebaine is an aporphine alkaloid. It derives from a hydride of an aporphine.
Brand Name: Vulcanchem
CAS No.: 568-21-8
VCID: VC21342047
InChI: InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3
SMILES: CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

Isothebaine

CAS No.: 568-21-8

Cat. No.: VC21342047

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Isothebaine - 568-21-8

CAS No. 568-21-8
Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Standard InChI InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3
Standard InChI Key RQCOQZNIQLKGTN-UHFFFAOYSA-N
Isomeric SMILES CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=CC=C4)OC)O)OC
SMILES CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC
Canonical SMILES CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC

Chemical Identity and Structural Features

Molecular Architecture

Isothebaine belongs to the aporphine alkaloid family, distinguished by its tetracyclic dibenzo[de,g]quinoline framework. The compound’s IUPAC name, (6aS)-5,6,6a,7-tetrahydro-2,11-dimethoxy-6-methyl-4H-dibenzo[de,g]quinolin-1-ol, reflects its stereospecific configuration . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₉H₂₁NO₃
Molecular Weight311.4 g/mol
CAS Registry Number568-21-8
Optical Rotation[α]₁₈ᴅ +285.1° (ethanol)
Melting Point (Sulphate)120–121°C (decomposition)

The presence of methoxy groups at positions 2 and 11, coupled with a hydroxyl group at position 1, confers distinct electronic properties that influence its reactivity and solubility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal characteristic signals for isothebaine’s aromatic and aliphatic protons. For instance, the singlet at δH 6.69 ppm corresponds to the C-4 proton, while the C-9 aromatic proton resonates at δH 7.60 ppm . High-resolution mass spectrometry (HRMS) confirms its molecular ion peak at m/z 311.1522 [M+H]⁺, consistent with the molecular formula C₁₉H₂₁NO₃ .

Biosynthesis and Natural Occurrence

Biogenetic Pathway

Isothebaine originates from the universal BIA precursor (S)-reticuline, undergoing enzymatic transformations catalyzed by cytochrome P450 oxidoreductases and methyltransferases . A pivotal step involves the N-methylation of protoberberine intermediates by tetrahydroprotoberberine N-methyltransferase (TNMT), an enzyme characterized in Glaucium flavum . TNMT exhibits strict stereoselectivity, producing (S)-cis-N-methylated intermediates critical for aporphine alkaloid formation .

Distribution in Papaver Species

Isothebaine accumulates in the latex of Papaver somniferum (opium poppy) at concentrations up to 0.03% dry weight, alongside morphine and codeine . Its biosynthesis is spatially regulated, with higher transcript levels of TNMT observed in root tissues compared to aerial parts .

Analytical and Synthetic Approaches

Extraction and Purification

Isothebaine is isolated via acid-base extraction from poppy latex, followed by chromatographic separation using silica gel columns eluted with chloroform-methanol-ammonia (90:10:1) . Recrystallization from ethanol yields colorless prisms with >98% purity .

Total Synthesis

Battersby and Brown achieved the first total synthesis in 1965 through a 12-step sequence :

  • Friedel-Crafts acylation of homoveratrylamine to form the tetracyclic core.

  • Bischler-Napieralski cyclization to establish the aporphine skeleton.

  • Stereoselective methylation using (S)-SAM analogs to install the 6aα configuration.

Stability and Degradation

Thermal Decomposition

Isothebaine sulphate undergoes decomposition above 120°C, generating thebaine and formaldehyde as primary degradation products . Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass under nitrogen .

Photolytic Sensitivity

UV-Vis spectroscopy reveals strong absorption at λmax 284 nm (ε = 12,400 M⁻¹cm⁻¹), necessitating light-protected storage to prevent [4π+4π] cycloaddition reactions .

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